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Compound of Interest

Compound Name: Rifapentine-D8

Cat. No.: B15561802

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rifapentine-D8, a
deuterated analog of the antibiotic Rifapentine. This document details the rationale behind
deuterium labeling, the specific location of the deuterium atoms in Rifapentine-D8, its
synthesis, and its application in research and development, particularly as an internal standard
in bioanalytical methods.

Introduction to Rifapentine and the Significance of
Deuterium Labeling

Rifapentine is a semi-synthetic antibiotic belonging to the rifamycin class. It is a key drug in the
treatment of tuberculosis, acting by inhibiting the DNA-dependent RNA polymerase of
mycobacteria. In the pursuit of enhancing drug development processes, stable isotope-labeled
compounds, such as Rifapentine-D8, have become indispensable tools.

Deuterium (3H), a stable isotope of hydrogen, possesses a neutron in addition to a proton,
making it approximately twice as heavy as protium (*H). The substitution of hydrogen with
deuterium can lead to a stronger chemical bond (C-D vs. C-H), a phenomenon known as the
kinetic isotope effect. This property can alter the rate of metabolic reactions, a feature
leveraged in drug discovery to improve pharmacokinetic profiles. However, the primary
application of Rifapentine-D8 is as an internal standard in quantitative bioanalysis. Its chemical
similarity to Rifapentine ensures it behaves almost identically during sample extraction and
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chromatographic separation, while its distinct mass allows for separate detection by mass
spectrometry.

Elucidation of the Deuterium Labeling in
Rifapentine-D8
Molecular Structure and Position of Deuterium Labels

Rifapentine-D8 has a molecular formula of C4a7HseDsN4O12 and a molecular weight of
approximately 885.08 g/mol .[1][2][3] The eight deuterium atoms are strategically incorporated
into the piperazine ring of the 4-cyclopentyl-1-piperazinylamino side chain. This specific
placement is crucial as it is a metabolically stable position, ensuring the isotopic label is not lost
during biological processing.

The IUPAC name for Rifapentine-D8 is
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,217)-26-[(E)-(4-cyclopentylpiperazin-1-
yhiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-
dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.0°,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-
13-yl] acetate-d8. The deuterated piperazine moiety is a key feature for its use as an internal
standard.

A major metabolite of Rifapentine is 25-desacetyl-rifapentine. The corresponding deuterated
metabolite, 25-desacetyl-rifapentine-d8, is also utilized as an internal standard in analytical
methods.[4][5] Its synonym, 3-[[(4-Cyclopentyl-1-piperazinyl) imino] methyl]-25-O-deacetyl-

rifamycin-D8, further confirms the location of the deuterium atoms on the piperazine ring.[4]

Figure 1. Schematic representation of the deuterated piperazine ring in Rifapentine-D8.

Synthesis of Rifapentine-D8

While specific, detailed protocols for the synthesis of Rifapentine-D8 are proprietary, the
general synthetic strategy can be inferred from the synthesis of Rifapentine and deuterated
building blocks. The synthesis likely involves a two-step process:

¢ Synthesis of Deuterated 1-Amino-4-cyclopentylpiperazine: The key starting material is a
deuterated version of 1-amino-4-cyclopentylpiperazine. This can be achieved through
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methods such as reductive amination of a deuterated piperazine precursor with
cyclopentanone.

e Condensation with 3-Formylrifamycin SV: The deuterated 1-amino-4-cyclopentylpiperazine is
then condensed with 3-formylrifamycin SV to yield Rifapentine-D8. This reaction is a
standard method for the synthesis of rifamycin derivatives.

Step 1: Synthesis of Deuterated Intermediate

\\

Reductive Amination .
7

Cyclopentanone

Piperazine-d8 1-Amino-4-cyclopentylpiperazine-d8

Condensation
Step 2: Condensation

3-Formylrifamycin SV >| Rifapentine-D8
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Figure 2. Plausible synthetic workflow for Rifapentine-D8.

Analytical Characterization and Quantitative Data

Rifapentine-D8 is rigorously characterized to confirm its identity, purity, and isotopic
enrichment. The primary analytical techniques employed are Mass Spectrometry and Nuclear
Magnetic Resonance (NMR) spectroscopy, complemented by High-Performance Liquid
Chromatography (HPLC) for purity assessment.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of Rifapentine-D8 and for
its quantification in biological matrices.
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Exact Mass
Compound Molecular Formula ) ) [M+H]* (m/z)
(monoisotopic)
Rifapentine Ca7H64N4O12 876.4521 877.4594
Rifapentine-D8 Ca7Hs6D8N4O12 884.5024 885.5097
25-desacetyl-
_ _ CasHe2N4011 834.4415 835.4488
rifapentine
25-desacetyl-
CasHs54DsN4O11 842.4918 843.4991

rifapentine-d8

Table 1. Mass Spectrometry Data for Rifapentine and its Deuterated Analogs.

In tandem mass spectrometry (LC-MS/MS) applications, specific precursor-to-product ion

transitions are monitored for quantification.

Analyte Precursor lon (m/z) Product lon (m/z)
Rifapentine 877.5 151.1
25-desacetyl-rifapentine 835.4 453.2
Rifapentine-D9 (as IS) 887.5 855.3
25-desacetyl-rifapentine-D8 843.3 811.4

(as 1S)

Table 2. Exemplary LC-MS/MS Transitions for Rifapentine and its Deuterated Internal

Standards (IS). Note: Different studies may use slightly different transitions.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for Rifapentine-D8 is not publicly available, *H NMR spectroscopy

would be used to confirm the absence of signals from the piperazine ring protons, and 2H NMR

would show signals corresponding to the deuterium nuclei at these positions. 3C NMR would

show characteristic shifts for the carbon atoms of the deuterated piperazine ring.
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High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of Rifapentine-D8. A typical purity
specification for use as an analytical standard is >98%.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Rifapentine-D8 are often
proprietary. However, based on published methods for similar compounds, the following
outlines the general procedures.

General Protocol for LC-MS/MS Analysis of Rifapentine
in Biological Matrices

This protocol outlines a general procedure for the quantification of Rifapentine in plasma using
Rifapentine-D8 as an internal standard.
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Figure 3. General workflow for bioanalytical sample processing.
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e Sample Preparation: A known volume of the biological matrix (e.g., plasma) is aliquoted.

 Internal Standard Spiking: A precise amount of Rifapentine-D8 internal standard solution is

added.

o Extraction: Proteins are precipitated with a solvent like acetonitrile. The supernatant is then

separated. Alternatively, liquid-liquid extraction can be performed.

» Concentration: The solvent is evaporated under a stream of nitrogen.

e Reconstitution: The residue is reconstituted in a suitable mobile phase.

o LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for analysis.

Parameter Typical Conditions
LC Column C18 reverse-phase column

Gradient of aqueous buffer (e.g., ammonium
Mobile Phase formate) and organic solvent (e.g.,

acetonitrile/methanol)

lonization Mode

Electrospray lonization (ESI), Positive

Detection Mode

Multiple Reaction Monitoring (MRM)

Table 3. Typical LC-MS/MS Parameters.

Metabolic Pathways of Rifapentine

The primary metabolic pathway for Rifapentine is deacetylation at the C-25 position to form its

active metabolite, 25-desacetyl-rifapentine.[8][9] Other minor metabolites include 3-formyl-

rifapentine and 3-formyl-25-desacetyl-rifapentine.[8] The deuterium labels on the piperazine

ring of Rifapentine-D8 are distant from the primary site of metabolism, ensuring the stability of

the label.
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Figure 4. Simplified metabolic pathway of Rifapentine.

Applications in Drug Development

The primary application of Rifapentine-D8 is as an internal standard for the quantitative
analysis of Rifapentine in various biological matrices such as plasma, serum, and tissues. Its
use is critical in:

o Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism,
and excretion (ADME) of Rifapentine.

» Bioequivalence studies: To compare the bioavailability of different formulations of
Rifapentine.

» Therapeutic drug monitoring: To ensure that patients are receiving an optimal dose of the
drug.

Conclusion

Rifapentine-D8, with its deuterium labeling on the metabolically stable piperazine ring, is an
essential tool for the accurate and precise quantification of Rifapentine in biological samples.
This technical guide has provided an in-depth overview of its structure, synthesis, and
analytical characterization, highlighting its critical role in advancing the research and
development of Rifapentine-based therapies for tuberculosis. The use of such stable isotope-
labeled standards is fundamental to generating high-quality data in preclinical and clinical
studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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